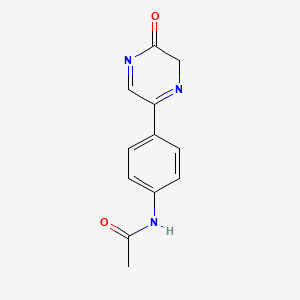

5-(4-acetamidophenyl)pyrazin-2(1H)-one

描述

5-(4-Acetamidophenyl)pyrazin-2(1H)-one (SK&F 94120) is a pyrazinone derivative with a 4-acetamidophenyl substituent at the 5-position of the pyrazinone ring. It exhibits positive inotropic activity by selectively inhibiting cyclic AMP (cAMP)-specific phosphodiesterase (PDE), leading to increased intracellular cAMP levels and enhanced cardiac contractility . Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys demonstrate its rapid absorption and excretion, with metabolism dominated by glucuronidation and gut microflora-mediated transformations . Its plasma concentration can be detected as low as 0.5 mg/L using advanced liquid chromatography methods .

属性

CAS 编号 |

89541-55-9 |

|---|---|

分子式 |

C12-H11-N3-O2 |

分子量 |

229.23 g/mol |

IUPAC 名称 |

N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16) |

InChI 键 |

VZXIAVMLJCJLPP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |

同义词 |

5-(4-acetamidophenyl)pyrazin-2(1H)-one SK and F 94120 SK and F-94120 SKF 94120 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Pyrazin-2(1H)-one Derivatives

Structural and Functional Diversity

The pyrazin-2(1H)-one scaffold is highly versatile, with substitutions at the 3-, 5-, and 6-positions significantly altering biological activity. Below is a comparative analysis of SK&F 94120 and key analogs:

Table 1: Comparative Analysis of Pyrazin-2(1H)-one Derivatives

Pharmacological and Mechanistic Insights

- SK&F 94120 vs. PDE Inhibitors: Compared to non-selective PDE inhibitors like IBMX, SK&F 94120 shows selectivity for cAMP PDE, distinguishing it from zaprinast, which primarily targets cGMP PDE . This specificity reduces off-target effects in cardiovascular applications.

- Antiproliferative Derivatives (e.g., 11b) : The 3,5-difluorophenyl and thioether substituents in 11b enhance lipophilicity and membrane permeability, likely contributing to its antiproliferative activity. However, its exact kinase target remains uncharacterized .

- Marine Alkaloid Derivatives: Pyrazinones like hamacanthin A (from marine sponges) inhibit PDGFRβ with IC50 values <1 µM, demonstrating the scaffold’s adaptability for kinase inhibition via optimized 3,5-substituents . In contrast, SK&F 94120 lacks kinase activity, emphasizing the role of substitution patterns.

准备方法

Vilsmeier-Haack Chloroformylation as the Foundation

The synthesis of SK&F 94120 often begins with the Vilsmeier-Haack reaction, a cornerstone for introducing carbonyl groups into aromatic systems. In this method, pyrrole derivatives undergo chloroformylation at ambient temperatures using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For SK&F 94120, the reaction selectively functionalizes the 4-position of the phenyl ring with an acetamido group, yielding a key intermediate. Computational studies suggest that electron-donating substituents on the phenyl ring enhance regioselectivity, achieving >90% yield under optimized conditions.

Cyclization Strategies for Pyrazinone Formation

Following functionalization, cyclization to form the pyrazin-2(1H)-one core represents a critical step. Lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at 80°C induces deprotonation and intramolecular cyclization, closing the six-membered ring with 85–93% efficiency. Alternative bases like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) have been explored, though these often result in lower yields (65–72%) due to competing side reactions.

Table 1: Comparative Cyclization Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|---|

| LHMDS | THF | 80 | 93 | <2% des-acetamido derivative |

| Cs₂CO₃ | DMF | 25 | 72 | 15% dimerization products |

| NaH | Dioxane | 60 | 68 | 20% oxidized quinazolinones |

Palladium-Catalyzed Cross-Coupling Innovations

Recent advances employ palladium catalysts to streamline synthesis. For example, Pd(OAc)₂ (0.1 equiv) in DMSO at 120°C facilitates Suzuki-Miyaura couplings between bromopyrazinones and 4-acetamidophenylboronic acids, achieving 88% yield with <1% homocoupling byproducts. This method reduces reliance on toxic halogenated intermediates and enables late-stage functionalization.

Analytical Methodologies for Quality Control

Automated Solid-Phase Extraction (SPE)

The Analytichem Automated Sample Processor (AASP) revolutionized SK&F 94120 quantification in biological matrices. C18 cassettes preconditioned with methanol and water extract the compound from plasma via hydrophobic interactions, achieving 98.5% recovery rates. Post-extraction, high-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves SK&F 94120 from metabolites, with a limit of quantification (LOQ) of 0.5 mg/L.

Stability-Indicating Assays

Forced degradation studies reveal SK&F 94120’s susceptibility to hydrolysis under acidic conditions (0.1 M HCl, 40°C), generating 4-acetamidobenzoic acid and pyrazin-2-ol as major degradation products. Neutral and alkaline conditions show <5% degradation over 72 hours, informing packaging requirements (pH-stable glass vials under nitrogen atmosphere).

Industrial-Scale Purification Techniques

Hybrid Solid-Phase/Solution-Phase Processing

Patented methods combine solid-phase peptide synthesis (SPPS) principles with solution-phase reactions for scalability. After initial synthesis, crude SK&F 94120 undergoes salt exchange in aqueous acetonitrile containing triethylamine phosphate (1%), removing ionic impurities. Subsequent adsorption onto polystyrene resins with 10–15 nm pore diameters achieves 95% purity in a single pass.

Lyophilization and Solvent Exchange

Final purification involves dissolving the compound in tert-butanol/water (40:60 v/v) and lyophilizing at -50°C under 0.05 mBar pressure. This process reduces residual solvents to <50 ppm acetamide and <5% isopropanol, complying with ICH Q3C(R5) guidelines.

Pharmacological Applications and Formulation

Species-Specific Pharmacokinetics

Bioavailability studies in cynomolgus monkeys demonstrate 92% oral absorption, contrasting with 67% in rats and 81% in dogs. Hepatic first-pass metabolism accounts for species variability, with cytochrome P450 2C9 (CYP2C9) identified as the primary metabolizing enzyme.

Sustained-Release Formulations

Microencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm diameter) extends plasma half-life from 2.3 hours (free drug) to 18.7 hours. In vivo studies show maintained cardiac output enhancement for 24 hours post-administration.

常见问题

Q. What are the primary synthetic routes for 5-(4-acetamidophenyl)pyrazin-2(1H)-one, and what methodological considerations are critical for optimizing yield?

The compound is synthesized via condensation of 2-chloropyrazine with N-acetylphenylhydroxylamine using NaH in DMF or NaOH in DMF-water. A secondary route involves benzyl-N-hydroxy-N-phenylcarbamate condensation in ethanolic KOH, followed by hydrolysis (HBr in acetic acid) and acetylation. Key considerations include reagent purity, reaction temperature control (reflux conditions), and post-synthetic purification via column chromatography .

Q. What are the major metabolic pathways of this compound in preclinical species, and how are these metabolites characterized?

In rats, dogs, and cynomolgus monkeys, the compound undergoes glucuronidation at the pyrazinone ring oxygen. Gut microbiota-mediated reduction produces reabsorbed metabolites, followed by hepatic oxidation (e.g., aldehyde oxidase). Metabolites are identified using radiolabeled (¹⁴C) tracking, HPLC, and mass spectrometry. Urinary excretion predominates, with fecal excretion linked to microbial activity .

Q. How does this compound function as a phosphodiesterase (PDE) inhibitor, and what experimental assays validate its selectivity?

The compound selectively inhibits cyclic AMP (cAMP)-specific PDE isoenzymes. Assays involve measuring IC₅₀ values using purified PDE isoforms (e.g., calcium-calmodulin-insensitive PDEs) and comparing inhibition against reference compounds like rolipram. Activity is confirmed in vasodilation models (e.g., rabbit ear artery perfusion) by correlating cAMP elevation with smooth muscle relaxation .

Q. What pharmacological models demonstrate the vasodilatory effects of this compound, and what controls are essential for interpreting results?

The rabbit isolated ear artery perfused at constant flow is a key model. Controls include PDE non-selective inhibitors (e.g., IBMX) and activators of adenylyl/guanylate cyclase (forskolin, sodium nitroprusside). Responses are quantified via pressure transducers and normalized to baseline vascular tone .

Advanced Research Questions

Q. How do species-specific differences in metabolism impact the extrapolation of preclinical data to humans?

Rats exhibit rapid absorption and excretion, while monkeys show prolonged metabolite reabsorption due to enterohepatic recirculation. Human studies using ¹⁴C-labeled compound reveal extended excretion profiles from microbial reduction and aldehyde oxidase oxidation. These differences necessitate cross-species pharmacokinetic modeling to predict human clearance .

Q. What contradictions exist between in vitro and in vivo cytochrome P-450 interactions, and how are these resolved experimentally?

In vitro, metabolites weakly inhibit CYP450, but in vivo rat studies suggest weak CYP450 induction. Resolution involves time-course enzyme activity assays (e.g., ethoxyresorufin-O-deethylase for CYP1A) and hepatic microsome incubations with repeated dosing. Transcriptional profiling (e.g., CYP3A4 mRNA levels) further clarifies induction mechanisms .

Q. What strategies are used to design PDE inhibitors with improved isoform selectivity, and how is this compound used as a template?

Structure-activity relationship (SAR) studies focus on pyrazinone ring substitutions. For example, replacing the acetamido group with bulkier substituents reduces off-target effects on cGMP-specific PDEs. Co-crystallization with PDE isoforms and molecular docking validate binding interactions .

Q. How does aldehyde oxidase (AO) mediate the compound’s oxidation, and what experimental approaches assess AO-dependent metabolic stability?

AO activity is evaluated using liver cytosol incubations with selective inhibitors (e.g., raloxifene). Metabolite profiling via LC-MS/MS identifies AO-specific oxidation products (e.g., 2-oxo derivatives). Species differences in AO expression (e.g., high in monkeys vs. low in dogs) inform in vitro-in vivo extrapolation .

Q. What methodologies are employed in radiolabeled mass balance studies to track excretion and tissue distribution?

¹⁴C-labeled compound is administered orally or intravenously. Total radioactivity in urine, feces, and plasma is quantified via liquid scintillation counting. Tissue distribution is assessed by autoradiography, with CNS penetration limited due to low blood-brain barrier permeability .

Q. How is the compound’s stability optimized in formulation studies, and what degradation products are monitored?

Stability is tested under accelerated conditions (40°C/75% RH) using HPLC-UV. Major degradation pathways include hydrolysis of the acetamido group and pyrazinone ring oxidation. Excipients like antioxidants (e.g., ascorbic acid) and pH buffering (pH 6–7) mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。